1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound with the CAS number 871504-35-7. This compound is characterized by its unique structure and properties, which make it a subject of interest in various scientific fields. It belongs to the class of dihydropyrimidine derivatives, which are known for their biological activities and potential therapeutic uses.
1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as a pyrimidine derivative because of its dihydropyrimidine backbone.
The synthesis of 1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
The reaction conditions such as temperature, solvent choice, and catalyst type significantly influence the yield and purity of the synthesized compound. Optimizing these parameters is crucial for achieving high-quality products.
The molecular formula for 1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is . The structural representation includes:
1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by electronic factors from the dimethylphenyl group and steric hindrance due to its bulky nature.
The mechanism of action for 1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is primarily studied for its potential pharmacological effects. It may act as an inhibitor or modulator in biological pathways involving enzymes or receptors.
Research indicates that compounds with similar structures often exhibit activities such as:
While specific physical properties like boiling and melting points are not readily available for this compound, it is generally expected to be a solid at room temperature given its molecular structure.
Key chemical properties include:
1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has potential applications in:
This compound exemplifies the ongoing research into heterocyclic compounds that may lead to significant advancements in medicinal chemistry and related fields.
The synthesis of 1-(3,5-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione predominantly leverages the Biginelli reaction as the foundational multicomponent reaction (MCR) strategy. This classical approach involves the acid-catalyzed cyclocondensation of three components: a 1,3-dicarbonyl compound (typically ethyl acetoacetate), urea or thiourea, and an aldehyde—in this specific case, 3,5-dimethylbenzaldehyde. The reaction proceeds via a one-pot mechanism, forming the dihydropyrimidinone (DHPM) core with the 3,5-dimethylphenyl substituent at the N1 position [1] [8]. The intrinsic atom economy and convergence of this MCR make it highly efficient for constructing the target molecule's core scaffold without requiring intermediate isolation [2].
Alternative MCR pathways include the Atwal modification, which employs preformed enolates or enol ethers. This variation proves particularly advantageous when using sterically hindered aldehydes or less nucleophilic urea derivatives. In the context of 3,5-dimethylphenyl DHPMs, reacting 3,5-dimethylbenzaldehyde with a preformed enol ether derived from a β-keto ester (e.g., ethyl acetoacetate) and urea under basic conditions can circumvent limitations associated with traditional Biginelli conditions, such as low yields with ortho-substituted aromatics [2]. Additionally, cyclization of N-(3,5-dimethylphenyl)-β-alanine derivatives offers a stepwise alternative. This method involves synthesizing N-(3,5-dimethylphenyl)-β-alanine hydrochloride from 3,5-dimethylaniline and acrylic acid, followed by cyclization with urea or potassium thiocyanate under acidic reflux conditions (e.g., acetic acid/HCl) to yield the target DHPM [5].
Table 1: MCR Strategies for Synthesizing 1-(3,5-Dimethylphenyl) DHPM
Strategy | Key Components | Reaction Conditions | Advantages |
---|---|---|---|
Classic Biginelli | 3,5-Dimethylbenzaldehyde, β-ketoester, urea | Acid catalyst, solvent-free, 80°C | Atom economy, one-pot simplicity |
Atwal Modification | Preformed enol ether, 3,5-dimethylbenzaldehyde, urea | Basic conditions (e.g., NaOEt) | Bypasses low yields with hindered aldehydes |
β-Alanine Cyclization | N-(3,5-Dimethylphenyl)-β-alanine, urea/thiourea | Acetic acid reflux, HCl cyclization | Applicable for N-aryl DHPMs with alkyl groups |
Optimizing the Biginelli reaction for introducing the 3,5-dimethylphenyl group necessitates addressing challenges posed by the methyl substituents' steric and electronic effects. The electron-donating nature of the methyl groups slightly deactivates the aldehyde carbonyl toward nucleophilic attack, while steric hindrance can impede the formation of the crucial Knoevenagel intermediate—the initial condensation product between the aldehyde and the β-ketoester [1] [8]. Consequently, optimization focuses on catalyst selection, solvent systems, and energy input modalities.
p-Dodecylbenzenesulfonic acid (p-DBSA) has emerged as a highly efficient Brønsted acid catalyst for this synthesis under solvent-free conditions. Its amphiphilic nature enhances reactant compatibility, while its strong acidity drives the reaction efficiently at moderate temperatures (80°C), yielding the target 1-(3,5-dimethylphenyl) DHPM in >85% yield within 3-5 hours. The catalyst's recyclability (up to 5 cycles with minimal activity loss) adds to its practicality [1]. Ultrasound irradiation significantly enhances reaction efficiency when employing heterogeneous catalysts. For instance, using an SBA-15-supported Schiff-base iron(III) complex under ultrasound reduces reaction times to 20-40 minutes while maintaining yields exceeding 90% for substituted DHPMs. The ultrasound promotes mass transfer and catalyst surface renewal, mitigating diffusion limitations caused by steric hindrance from the 3,5-dimethyl groups [3].
Solvent-free conditions are particularly beneficial for sterically demanding aldehydes like 3,5-dimethylbenzaldehyde. The increased reactant concentration facilitates interactions that might be hindered in solution. When solvents are necessary, ethanol or methanol under reflux are common choices, though yields may be moderately lower compared to optimized solvent-free or ultrasonicated protocols. Reflux times typically range from 8-12 hours in conventional setups [7] [5].
Table 2: Optimized Biginelli Conditions for 1-(3,5-Dimethylphenyl) DHPM Synthesis
Catalyst System | Conditions | Reaction Time | Reported Yield Range | Key Benefit |
---|---|---|---|---|
p-DBSA (5 mol%) | Solvent-free, 80°C | 3-5 hours | 85-92% | Recyclable, high yield, simple workup |
SBA-15@Schiff-base@Fe(III) + US | Ethanol, 50°C, Ultrasound (40 kHz) | 20-40 min | 90-95% | Dramatically reduced time, excellent yield |
Concentrated HCl (cat.) | Methanol, reflux | 8-12 hours | 60-75% | Readily available catalyst, simple setup |
ZrOCl₂·8H₂O | Solvent-free, 100°C | 2-3 hours | 75-85% | Moderate conditions, good yields |
The acidity of the reaction medium (pH control) is a critical determinant in the efficiency of 1-(3,5-dimethylphenyl) DHPM synthesis. Strongly acidic conditions are essential for catalyzing the rate-limiting steps: the initial Knoevenagel condensation between 3,5-dimethylbenzaldehyde and the β-dicarbonyl compound, and the subsequent nucleophilic attack by urea on the formed alkylidene intermediate. Weakly acidic or neutral conditions result in sluggish reactions and significant yield reduction due to incomplete conversion [1] [3].
Catalyst strength and type profoundly influence yield. Strong Brønsted acids like p-DBSA efficiently protonate the aldehyde carbonyl, enhancing its electrophilicity towards the enol form of the β-dicarbonyl compound. p-DBSA achieves near-quantitative conversion for the 3,5-dimethylphenyl derivative under optimized conditions due to its high acid strength (low pKa) and surfactant properties improving reactant mixing in solvent-free systems [1]. Lewis acid catalysts, exemplified by the SBA-15-supported Fe(III)-Schiff base complex, activate carbonyl groups via coordination. This complex demonstrates exceptional efficiency under ultrasound, attributed to the synergistic effect between the Lewis acidic Fe(III) centers and the enhanced mass transfer from cavitation. Its heterogeneous nature allows easy recovery and reuse for at least 5 cycles with <5% yield drop, making it highly sustainable [3]. Mild acid catalysts (e.g., acetic acid) typically require longer reaction times and higher temperatures for satisfactory yields with sterically encumbered aldehydes like 3,5-dimethylbenzaldehyde, often resulting in yields below 70% unless combined with other activation methods [5].
Ultrasound irradiation acts as a crucial process intensification tool beyond just reducing reaction time. Cavitation bubbles generated by ultrasound create localized hotspots and extreme shear forces, effectively overcoming diffusion barriers posed by the hydrophobic 3,5-dimethylphenyl group. This enhances the interaction between solid urea/thiourea and other reactants adsorbed onto the catalyst surface (e.g., SBA-15@Fe-Schiff base), leading to more complete reactions and higher purity of the isolated DHPM [3].
The 1-(3,5-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione scaffold serves as a versatile platform for further structural elaboration via post-synthetic modifications. These transformations primarily target the C5 carbonyl, the N3 nitrogen, and the methyl groups on the phenyl ring, enabling access to diverse analogs with tailored properties.
N-Alkylation and N-Acylation: The N3 position of the dihydropyrimidinone ring exhibits greater nucleophilicity compared to N1 due to reduced steric hindrance and electronic effects. Selective N3 alkylation can be achieved using alkyl halides (e.g., phenacyl bromides, alkyl iodides) in the presence of mild bases (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone. For instance, treatment with phenacyl bromide yields N3-phenacyl derivatives. This selectivity is attributed to the richer electron density at N3 and its accessibility [2] . Acylation at N3 is feasible using acid chlorides or anhydrides under similar basic conditions.
Oxidation to Pyrimidinones: The dihydropyrimidinone ring can be oxidized to the fully aromatic pyrimidine-2,4(1H,3H)-dione (uracil derivative) using mild oxidizing agents. Common reagents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or nitrosonium tetrafluoroborate (NOBF₄) in acetonitrile or dichloromethane. This modification alters the electronic properties and planarity of the heterocyclic core, potentially enhancing interactions with biological targets or altering material properties [2].
Functionalization of Phenyl Ring Methyl Groups: The methyl groups on the 3,5-dimethylphenyl moiety provide handles for further derivatization. Bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., benzoyl peroxide, light) selectively converts the methyl groups to bromomethyl groups. These benzylic bromides serve as versatile intermediates for nucleophilic substitution reactions, allowing introduction of functionalities like amines (e.g., reaction with piperazine), thiols (e.g., reaction with thiourea), or azides. Subsequent transformations of these groups enable the attachment of complex pharmacophores or solubilizing groups .
Thione Formation: Replacing the C2 carbonyl oxygen with sulfur enhances hydrogen-bonding capabilities and alters electronic properties. This is achieved by refluxing the parent DHPM with Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in anhydrous toluene or xylene. The resulting 2-thioxo-dihydropyrimidin-4(1H)-one derivatives exhibit distinct reactivity and biological profiles compared to their oxo counterparts [5] [7].
Table 3: Key Post-Synthetic Modification Pathways for 1-(3,5-Dimethylphenyl) DHPM
Modification Target | Reagents/Conditions | Product Class | Application Rationale |
---|---|---|---|
N3-Alkylation | Alkyl halide (R-X), K₂CO₃, DMF/acetone, Δ | 3-Alkyl-1-(3,5-dimethylphenyl)-DHPMs | Enhanced lipophilicity, altered receptor binding |
Oxidation (C5/C6) | DDQ or NOBF₄, CH₃CN/DCM, rt-60°C | 1-(3,5-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione | Aromatic system for conjugation/materials |
C2 Thionation | P₂S₅ or Lawesson's reagent, toluene/xylene, reflux | 1-(3,5-Dimethylphenyl)-2-thioxo-DHPMs | Improved H-bonding, altered bioactivity |
Benzylic Bromination | NBS, BPO or hv, CCl₄, reflux | 1-(3-(Bromomethyl)-5-methylphenyl)-DHPM | Intermediate for further functionalization (C-C/C-X) |
N1-Arylation (Advanced) | Cu-catalyzed Ullmann-type coupling with aryl halide | 1,3-Diaryl-DHPMs | Access to highly conjugated systems |
Compounds Mentioned in Text
1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione3,5-DimethylbenzaldehydeN-(3,5-Dimethylphenyl)-β-alanineEthyl acetoacetatep-Dodecylbenzenesulfonic acid (p-DBSA)SBA-15-supported Schiff-base iron(III) complex1-(3,5-Dimethylphenyl)-2-thioxo-dihydropyrimidin-4(1H)-oneN3-Phenacyl-1-(3,5-dimethylphenyl) DHPM1-(3,5-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione1-(3-(Bromomethyl)-5-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: